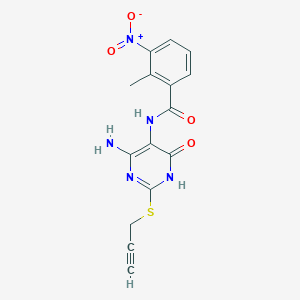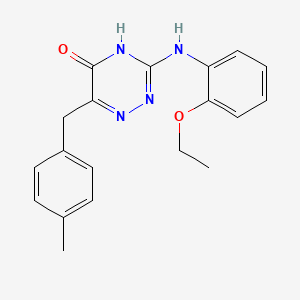![molecular formula C27H24FN3O3 B2960806 3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866864-95-1](/img/structure/B2960806.png)
3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention due to its potential in scientific research. The compound has been synthesized by researchers and has shown promising results in various studies.
Scientific Research Applications
Fluorophore Applications
Quinoline derivatives, including compounds like 3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline, are known for their applications as efficient fluorophores. They are widely utilized in biochemistry and medicine for studying various biological systems. The quest for new compounds that are more sensitive and selective is ongoing, making quinoline derivatives a topic of active research (Aleksanyan & Hambardzumyan, 2013).
Antitubercular Activity
A series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, which share a structural resemblance to quinoline derivatives, have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Certain compounds demonstrated notable antitubercular agents, highlighting the potential of quinoline derivatives in this domain (Kantevari et al., 2011).
Anti-Inflammatory Applications
Research on 2-substituted 3-arylquinoline derivatives, which are structurally related to the compound , has shown promising results in inhibiting LPS-induced inflammatory responses in macrophages. These studies suggest the potential of quinoline derivatives in developing anti-inflammatory agents (Yang et al., 2019).
Synthesis and Characterization
The synthesis and characterization of quinoline derivatives are crucial for their application in scientific research. Studies have focused on novel synthesis methods, crystal structures, and molecular docking studies, providing essential information for further application of these compounds in various fields, including drug development (Sureshkumar et al., 2017).
Fluorescent Probes
Quinoline derivatives are used in developing viscosity-sensitive fluorescent probes. Their fluorescence properties change with the viscosity of the medium, making them useful in detecting and measuring viscosity changes in various environments, including biological systems (Wang et al., 2009).
Cancer Research
Quinoline derivatives have been evaluated for their potential in cancer research. The cytotoxic activity of certain derivatives against various cancer cell lines indicates their potential use in developing cancer therapeutics (Deady et al., 2003).
Reversible Fluorescence Quenching
Studies on pyrazolo[3,4-b]quinoline derivatives, similar in structure to the compound , have explored their fluorescent properties and the reversible quenching of fluorescence by protonation. This property is significant for applications in light-emitting devices and sensors (Mu et al., 2010).
properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3/c1-4-34-20-10-8-18(9-11-20)26-22-16-31(15-17-6-5-7-19(28)12-17)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXZUGHQYGGULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960723.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2960724.png)
![2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2960728.png)


![3-(2H-1,3-benzodioxol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2960734.png)
![4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2960736.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2960738.png)



![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)